The synthesis of CID 78062253 involves a highly convergent method based on the polyacetylene approach. This method includes several key steps:
This method demonstrates the complexity and precision required in synthesizing such compounds, indicating a significant advancement in organic synthesis techniques.
CID 78062253 possesses a molecular structure characterized by:
The structural formula reflects its classification as an omega-3 fatty acid derivative, which may contribute to its biological functions .
The chemical reactivity of CID 78062253 can be analyzed through its interactions with various biological systems:
Technical details regarding these reactions are still being explored in ongoing research .
The mechanism of action for CID 78062253 is hypothesized to involve:
Data supporting these mechanisms are still emerging from experimental studies aimed at elucidating the biological roles of methoxylated ether lipids .
CID 78062253 exhibits several notable physical and chemical properties:
Further analyses are necessary to provide comprehensive data on these properties .
CID 78062253 has potential applications in various scientific fields:
Research into these applications is ongoing, with studies aiming to clarify its roles and benefits in health and disease contexts .
Lipid-based compounds represent a frontier in chemical and pharmacological research due to their structural diversity and multifaceted biological activities. Among these, methoxylated ether lipids (MELs) constitute a specialized subclass characterized by an ether linkage at the sn-1 position of the glycerol backbone and a methoxy group at the 2′-position of the alkyl chain, conferring unique physicochemical properties. These compounds, including derivatives like 1-O-(2′-methoxyalkyl)-sn-glycerols, exhibit remarkable bioactivities such as antimicrobial, antitumor, and immunomodulatory effects [2] [5]. Their significance is amplified by their natural occurrence in marine organisms (e.g., shark liver oil, sponges) and mammalian tissues, where they function as membrane constituents or signaling molecules [3] [8].
The structural complexity of MELs—featuring stereogenic centers (typically R-configuration at C2′) and polyunsaturated alkyl chains—poses synthetic challenges but also enables precise structure-activity relationship (SAR) studies. For instance, polyunsaturated C18:3 ω-3 and ω-6 MEL trienes demonstrate bioactivity profiles dependent on double-bond positioning and chain length [8]. Advances in asymmetric synthesis, such as the polyacetylene approach coupled with semi-hydrogenation, have facilitated the production of enantiopure MELs for biological evaluation [8]. Research in this domain intersects with drug discovery, biomaterials science, and evolutionary biology, as MELs offer templates for novel therapeutics and insights into lipid membrane adaptation [5] [7].
Table 1: Key Biological Activities of Methoxylated Ether Lipids
| Activity | Structural Features | Sources | Significance |
|---|---|---|---|
| Antibacterial | C16:0, C18:1 chains; 2′-R configuration | Marine sponges, Shark liver | Disrupts microbial membranes |
| Antitumor | Polyunsaturated C22:6 chains | Cartilaginous fish | Inhibits tumor proliferation in vivo |
| Immunomodulatory | 1-O-alkyl-sn-glycerol core | Mammalian tissues | Enhances macrophage function |
| Antiviral | Ether-linked alkyl chains | Synthetic derivatives | Interferes with viral envelope fusion |
The study of methoxylated ether lipids originated in the mid-20th century with the isolation of alkylglycerols from marine sources. Hallgren and Stallberg (1967) marked a watershed moment by identifying 1-O-(2′-methoxyalkyl)-sn-glycerols in Greenland shark (Somniosus microcephalus) liver oil, where they constituted ~4% of glyceryl ethers [3] [5]. This discovery laid the groundwork for recognizing MELs as distinct from conventional plasmalogens or diacyl glycerolipids.
The 1970s–1990s saw pivotal advances in structural elucidation and synthesis. Hayashi and Takagi (1982) documented novel C18:3 MELs in elasmobranchs, though their exact double-bond positions remained unresolved [8]. Concurrently, progress in NMR and mass spectrometry enabled precise characterization of MEL stereochemistry, confirming the conserved sn-1 glycerol linkage and 2′-R methoxy group [5] [8]. Synthetic milestones included the development of stereoselective routes using chiral precursors like R-solketal, allowing access to enantiopure MELs for bioactivity studies [8].
Archaeal ether lipids, first described in 1970s, provided evolutionary context. Unlike bacterial/eukaryotic lipids, archaea possess sn-3-alkylglycerols (e.g., caldarchaeol) with tetraether structures conferring thermal stability [7] [9]. While not methoxylated, these lipids highlighted the role of ether bonds in extreme environments, paralleling MEL resilience studies.
The 21st century ushered in molecular biology integration. Gallego-García et al. (2019) identified plasmanylethanolamine desaturase (PEDS1) as the enzyme responsible for vinyl-ether bond formation in plasmalogens, indirectly informing MEL biosynthesis [6]. Concurrently, total syntheses of complex MELs (e.g., DHA-like C22:6 MEL) enabled pharmacological screening, revealing dose-independent antitumor effects in vitro [8].
Table 2: Historical Milestones in Methoxylated Ether Lipid Research
| Timeline | Key Advancement | Methodology | Impact |
|---|---|---|---|
| 1967 | Isolation from Greenland shark liver oil | Solvent extraction, TLC | First evidence of natural MEL occurrence |
| 1982 | Discovery of C18:3 MELs in cartilaginous fish | GC-MS | Revealed structural diversity in marine MELs |
| 2002 | Classification of methoxylated lipid biosynthetic pathways | Radiolabeled precursors | Elucidated FAR1-dependent fatty alcohol synthesis |
| 2019–2023 | Asymmetric synthesis of polyunsaturated MEL trienes | Polyacetylene semi-hydrogenation | Enabled SAR studies of ω-3/ω-6 MELs |
Recent work focuses on biotechnological applications. Archaeal ether lipids serve as nano-coatings or drug-delivery vehicles due to their membrane stability [7], while marine MELs inspire synthetic analogs with enhanced bioactivity [8]. The unresolved structure of the "C18:3 MEL" from shark liver oil exemplifies ongoing challenges in natural product characterization [8].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: